molecular formula C6HCl2F3 B1295316 1,3-Dichloro-2,4,6-trifluorobenzene CAS No. 2368-53-8

1,3-Dichloro-2,4,6-trifluorobenzene

Cat. No.: B1295316
CAS No.: 2368-53-8
M. Wt: 200.97 g/mol
InChI Key: UOGVNYNJSZHQCN-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6HCl2F3 and a molecular weight of 200.973. It is a derivative of benzene, where three hydrogen atoms are replaced by chlorine and fluorine atoms. This compound is known for its unique chemical properties and is used as an intermediate in various chemical reactions and industrial applications .

Preparation Methods

The preparation of 1,3-Dichloro-2,4,6-trifluorobenzene involves several synthetic routes. One common method includes the use of pentachlorobenzonitrile and alkali metal fluoride as raw materials. The reaction is catalyzed by N, N, N-hexa-substituted guanidine in an organic solvent. The resulting product undergoes hydrolysis under alkaline conditions, followed by decarboxylation to yield this compound . This method is advantageous due to its simplicity, ease of operation, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

1,3-Dichloro-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles such as amino groups.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Major Products: The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

1,3-Dichloro-2,4,6-trifluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,6-trifluorobenzene involves its ability to undergo nucleophilic substitution reactions. The presence of electron-withdrawing chlorine and fluorine atoms makes the compound highly reactive towards nucleophiles. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and reaction conditions used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,4-dichloro-1,3,5-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3/c7-4-2(9)1-3(10)5(8)6(4)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGVNYNJSZHQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)Cl)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30178347
Record name 1,3-Dichloro-2,4,6-trifluorobenzene
Source EPA DSSTox
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Molecular Weight

200.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-53-8
Record name 2,4-Dichloro-1,3,5-trifluorobenzene
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Record name 1,3-Dichloro-2,4,6-trifluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,3-Dichloro-2,4,6-trifluorobenzene react with ammonia, and how does the presence of a copper(I) catalyst affect this reaction?

A1: this compound undergoes ammonolysis when reacted with aqueous ammonia. [] In the absence of a catalyst, this reaction primarily results in the substitution of fluorine atoms by amino groups. Interestingly, the position of this substitution is influenced by the presence of chlorine atoms on the aromatic ring. Fluorine atoms para and ortho to the chlorine atoms are preferentially replaced. []

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